molecular formula C4H10N6 B12116615 3-ethyl-5-hydrazinyl-4H-1,2,4-triazol-4-amine

3-ethyl-5-hydrazinyl-4H-1,2,4-triazol-4-amine

Cat. No.: B12116615
M. Wt: 142.16 g/mol
InChI Key: SWTGKQHEFXAYNH-UHFFFAOYSA-N
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Description

3-ethyl-5-hydrazinyl-4H-1,2,4-triazol-4-amine is an organic compound belonging to the class of 1,2,4-triazoles. This compound is characterized by its unique structure, which includes an ethyl group, a hydrazinyl group, and an amine group attached to the triazole ring. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-5-hydrazinyl-4H-1,2,4-triazol-4-amine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazine and ethyl isothiocyanate. The reaction is usually carried out in the presence of a base like sodium hydroxide or potassium hydroxide under reflux conditions.

    Introduction of the Hydrazinyl Group: The hydrazinyl group can be introduced by reacting the triazole intermediate with hydrazine hydrate. This reaction is typically performed under mild conditions, such as room temperature, to avoid decomposition of the product.

    Amination: The final step involves the introduction of the amine group through a nucleophilic substitution reaction. This can be achieved by reacting the hydrazinyl-triazole intermediate with an appropriate amine source, such as ammonia or an amine derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the product. Common industrial methods include continuous flow synthesis and batch processing, with careful control of temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-5-hydrazinyl-4H-1,2,4-triazol-4-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the amine or hydrazinyl groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents under controlled temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually carried out in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Ammonia, amine derivatives; reactions are performed under mild conditions, often at room temperature.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of various substituted triazole derivatives with different functional groups.

Scientific Research Applications

3-ethyl-5-hydrazinyl-4H-1,2,4-triazol-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex triazole derivatives. It serves as a precursor for the development of new materials with unique properties.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in the study of enzyme inhibition and protein interactions.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as a catalyst in various organic reactions.

Mechanism of Action

The mechanism of action of 3-ethyl-5-hydrazinyl-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It can also interact with proteins and nucleic acids, affecting their function and stability. The presence of the hydrazinyl and amine groups allows the compound to form hydrogen bonds and other interactions with biological molecules, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-amino-3-hydrazino-5-mercapto-1,2,4-triazole: Similar structure with a mercapto group instead of an ethyl group.

    5-amino-1H-1,2,4-triazole-3-carbohydrazide: Contains a carbohydrazide group, offering different reactivity and applications.

    4H-1,2,4-triazol-3-amine, 4-ethyl-: Similar structure but lacks the hydrazinyl group.

Uniqueness

3-ethyl-5-hydrazinyl-4H-1,2,4-triazol-4-amine is unique due to the presence of both the ethyl and hydrazinyl groups, which impart distinct chemical properties and reactivity. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research and industrial applications.

Properties

Molecular Formula

C4H10N6

Molecular Weight

142.16 g/mol

IUPAC Name

3-ethyl-5-hydrazinyl-1,2,4-triazol-4-amine

InChI

InChI=1S/C4H10N6/c1-2-3-8-9-4(7-5)10(3)6/h2,5-6H2,1H3,(H,7,9)

InChI Key

SWTGKQHEFXAYNH-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(N1N)NN

Origin of Product

United States

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